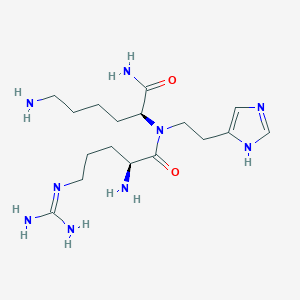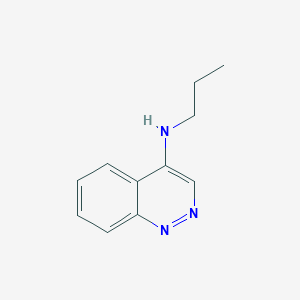![molecular formula C15H11ClN4OS B12924523 Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]- CAS No. 848130-92-7](/img/structure/B12924523.png)
Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that features a unique combination of a chloropyridine moiety, a thiadiazole ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Chloropyridine Moiety: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a suitable nucleophile.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiadiazole or benzamide groups.
Reduction Products: Reduced forms of the chloropyridine or benzamide groups.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by a nucleophile.
科学的研究の応用
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(6-Chloropyridin-3-yl)methylamine: A related compound with a similar chloropyridine moiety.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a chloropyridine moiety and additional functional groups.
Uniqueness
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
848130-92-7 |
|---|---|
分子式 |
C15H11ClN4OS |
分子量 |
330.8 g/mol |
IUPAC名 |
N-[5-[(6-chloropyridin-3-yl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-6-10(9-17-12)8-13-19-20-15(22-13)18-14(21)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,18,20,21) |
InChIキー |
IUWLMEAKEIWOLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)



![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
